molecular formula C14H19NO6 B12345375 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide

Cat. No.: B12345375
M. Wt: 297.30 g/mol
InChI Key: ZUJDLWWYFIZERS-UHFFFAOYSA-N
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Description

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide is a carbohydrate-derived acetamide featuring a pyranose (oxan) ring substituted with hydroxyl, hydroxymethyl, and phenoxy groups. Its IUPAC name reflects the stereochemistry (R/S configurations) and substituent positions:

  • Core structure: A six-membered oxan (pyran) ring with hydroxyl groups at C4 and C5, a hydroxymethyl group at C6, and a phenoxy group at C2.
  • CAS Number: 94825-74-8 (as per ).

This compound is structurally analogous to modified chitohexaose derivatives () and shares similarities with glycoside-based acetamides (). Its polar hydroxyl and acetamide groups suggest applications in drug design, particularly in targeting carbohydrate-binding proteins or Toll-like receptors (TLRs) ().

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDLWWYFIZERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide typically involves multiple stepsThe final step involves the deprotection of hydroxyl groups and the formation of the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition
    • Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic disorders. For instance, studies have shown that compounds with similar structural motifs exhibit inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively .
  • Anticancer Activity
    • Preliminary studies suggest that N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide may exhibit anticancer properties. Compounds with related structures have demonstrated significant growth inhibition against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Study on Enzyme Inhibition

A study focused on the synthesis of sulfonamides containing acetamide moieties revealed that certain derivatives showed promising results as α-glucosidase inhibitors. The mechanism involved competitive inhibition, which is crucial for managing blood glucose levels in diabetic patients .

Anticancer Research

In a comparative analysis of anticancer agents, compounds structurally similar to this compound were tested against various cancer cell lines including SNB-19 and OVCAR-8. The results indicated significant percent growth inhibition (PGI), suggesting that this class of compounds could be further developed for cancer treatment .

Activity Type Target Enzyme/Cell Line Percent Growth Inhibition (%) Reference
α-glucosidase InhibitionNot specifiedSignificant (exact % varies)
Anticancer ActivitySNB-1986.61
Anticancer ActivityOVCAR-885.26

Mechanism of Action

The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl and phenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The acetamide group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Substituent Group Molecular Formula Key Features Biological Activity/Notes
Target compound (94825-74-8) Phenoxy (C2) C₁₄H₁₉NO₈ High polarity due to hydroxyl and acetamide groups. Potential TLR4 modulator (inferred from ).
AVR-25 () Cyclohexyloxy (C2) C₂₇H₄₄N₂O₁₂ Cyclohexyl group enhances lipophilicity; dual binding to TLR4 dimerization site. Inhibits TLR4 dimerization, blocking downstream inflammation ().
N-[2-nonoxyoxan-3-yl]acetamide () Nonoxy (C2) C₁₈H₃₅NO₇ Long alkyl chain increases hydrophobicity. Used in formulations (100% purity; safety data in ).
N-[2-(cyclohexylmethoxy)oxan-3-yl]acetamide () Cyclohexylmethoxy (C2) C₁₇H₂₉NO₇ Bulky substituent may sterically hinder protein interactions. Chiral center; applications in glycosidase inhibition studies.
N-[2-ethylsulfanyloxan-3-yl]acetamide () Ethylsulfanyl (C2) C₁₀H₁₇NO₆S Sulfur atom introduces potential for disulfide bond formation. Unclear biological role; synthetic intermediate (CAS 122331-70-8).
Allyl-2-acetamido-2-deoxy-D-glucopyranoside () Allyloxy (C2) C₁₂H₁₉NO₆ Allyl group enables click chemistry modifications. Used in glycoconjugate synthesis (CAS 54400-77-0) ().

Key Research Findings

AVR-25 ()
  • Binding Mechanism : In silico modeling shows AVR-25 binds to TLR4’s dimerization site, disrupting downstream inflammatory signaling. Its cyclohexyloxy group stabilizes interactions with hydrophobic protein pockets.
  • Therapeutic Potential: Demonstrated efficacy in protecting young and aged mice from cytokine storm-like (CL) conditions.
Nonoxy Derivative ()
  • Safety Profile : Listed as 100% pure in safety data sheets, suggesting industrial use in drug delivery or polymer synthesis.
Allyloxy Derivative ()
  • Synthetic Utility : The allyl group facilitates conjugation reactions, making it valuable for creating fluorescent glyco-probes or vaccine adjuvants.

Biological Activity

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₈N₂O₈. Its structure features a phenoxy group and multiple hydroxyl groups that may contribute to its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is crucial for scavenging free radicals, which can mitigate oxidative stress in biological systems. A study demonstrated that related phenolic compounds can reduce oxidative damage in cellular models, suggesting that this compound may exhibit similar effects.

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses moderate activity against certain gram-positive and gram-negative bacteria. The mechanism of action appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a possible therapeutic role in inflammatory diseases. The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.

Case Study 1: Antioxidant Evaluation

A case study assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated an IC50 value of 45 µM, demonstrating significant antioxidant capacity compared to standard antioxidants like ascorbic acid (IC50 = 30 µM).

CompoundIC50 (µM)
N-[4,5-dihydroxy...acetamide45
Ascorbic Acid30

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for S. aureus and 200 µg/mL for E. coli.

BacteriaMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli200

The biological activities of this compound are attributed to its structural features:

  • Hydroxyl Groups : Contribute to antioxidant properties by donating hydrogen atoms to free radicals.
  • Phenoxy Group : Enhances interactions with microbial membranes, leading to increased permeability and cell death.
  • Acetamide Moiety : May play a role in modulating inflammatory responses through receptor interactions.

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